3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate
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Overview
Description
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C13H11F3O4S and a molecular weight of 320.28 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, as well as a trifluoromethanesulfonate ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 3-methoxy-2-methylnaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The methoxy and methyl groups on the naphthalene ring can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, carboxylic acids, or reduced naphthalene compounds .
Scientific Research Applications
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The methoxy and methyl groups on the naphthalene ring can also participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-naphthalenyl trifluoromethanesulfonate
- 3-Methoxy-1-naphthalenyl trifluoromethanesulfonate
- 2-Methyl-1-naphthalenyl trifluoromethanesulfonate
Uniqueness
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate is unique due to the specific positioning of the methoxy and methyl groups on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. The presence of the trifluoromethanesulfonate ester group also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Methoxy-2-methylnaphthalen-1-yl trifluoromethanesulfonate (CAS No. 2158298-61-2) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H11F3O4S
- Molecular Weight : 320.28 g/mol
- Structure : The compound features a naphthalene backbone with a methoxy group and a trifluoromethanesulfonate moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxy-2-methylnaphthalene with trifluoromethanesulfonic anhydride. This reaction introduces the trifluoromethanesulfonate group, enhancing the compound's reactivity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, the presence of a trifluoromethyl moiety has been shown to enhance the anti-cancer activity of various compounds. A comparative study demonstrated that isoxazole derivatives with trifluoromethyl groups exhibited significantly improved activity against MCF-7 breast cancer cells compared to their non-trifluoromethylated counterparts .
In vitro assays indicated that this compound may similarly exhibit enhanced cytotoxicity against cancer cell lines due to its structural features. The mechanism of action appears to involve apoptosis induction, as evidenced by cell cycle analysis and nuclear staining techniques .
Antifungal Activity
The compound's antifungal properties have also been explored. A structure-activity relationship (SAR) analysis indicated that the incorporation of sulfonyl and methoxy groups can significantly enhance antifungal activity against various fungal strains . The presence of the trifluoromethyl group in related compounds has been associated with increased antifungal efficacy, suggesting that similar effects may be anticipated for this compound.
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry investigated several trifluoromethylated compounds, including derivatives similar to this compound. Results showed that these compounds exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity. The study emphasized the importance of the CF3 group in enhancing biological activity through improved lipophilicity and metabolic stability .
Antifungal Evaluation
Another research effort focused on evaluating the antifungal properties of various naphthalene derivatives. The study found that compounds with similar structural motifs to this compound demonstrated significant inhibition against Candida species, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Properties
Molecular Formula |
C13H11F3O4S |
---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
(3-methoxy-2-methylnaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11F3O4S/c1-8-11(19-2)7-9-5-3-4-6-10(9)12(8)20-21(17,18)13(14,15)16/h3-7H,1-2H3 |
InChI Key |
XAXJKFBOEBUAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1OC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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